molecular formula C5H12N2O2S B2939250 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione CAS No. 26475-60-5

4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2939250
CAS No.: 26475-60-5
M. Wt: 164.22
InChI Key: RPARIXQJVGOVEM-UHFFFAOYSA-N
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Description

4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a thiomorpholine ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a thiomorpholine derivative with a methylamine source. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-methyl-1,1-dioxo-1,4-thiazinan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-6-7-2-4-10(8,9)5-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPARIXQJVGOVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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